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Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sabizabulin (formerly VERU-111) is an orally bioavailable, first-in-class small

molecule that acts as a microtubule disruptor. It is under investigation for its potential

therapeutic effects in both oncology and virology. In oncology, it is being evaluated for the

treatment of metastatic castration-resistant prostate cancer (mCRPC). In virology, it has been

studied for the treatment of hospitalized patients with COVID-19 at high risk for acute

respiratory distress syndrome (ARDS). These application notes provide a summary of the

Phase 1b/2 clinical trial data in mCRPC and protocols derived from publicly available study

information.

Mechanism of Action
Sabizabulin exerts its effects by binding to the colchicine binding site on the beta-tubulin

subunit and a novel site on the alpha-tubulin subunit of microtubules. This cross-linking action

leads to the depolymerization and disruption of the microtubule network.[1][2] This disruption

has several downstream effects:

Inhibition of Mitosis: By preventing the formation of the mitotic spindle, Sabizabulin inhibits

the division of rapidly proliferating cells, such as cancer cells.[1]

Disruption of Intracellular Transport: Microtubules are essential for the transport of cellular

components. Sabizabulin's disruption of this network can interfere with processes like the
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nuclear translocation of the androgen receptor, which is critical for prostate cancer cell

survival and proliferation.[3][4]

Antiviral Activity: The intracellular transport of viral particles, including SARS-CoV-2, is

dependent on the microtubule network. By disrupting this network, Sabizabulin may inhibit

viral replication and assembly.[1][5]

Anti-inflammatory Effects: Sabizabulin can inhibit the release of pro-inflammatory cytokines

and disrupt the activities of inflammatory cells.[1][5]

A key feature of Sabizabulin is that it is not a substrate for P-glycoprotein (Pgp), an efflux pump

that can confer resistance to other microtubule-targeting agents like taxanes.[1]
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Caption: Mechanism of action of Sabizabulin.

Phase 1b/2 Study in Metastatic Castration-Resistant
Prostate Cancer (mCRPC)
This study was designed to establish the maximum tolerated dose (MTD), recommended

Phase 2 dose (RP2D), and evaluate the safety and preliminary efficacy of Sabizabulin in men

with mCRPC who had progressed on at least one androgen receptor targeting agent.[6][7]
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Data Presentation
Table 1: Study Design and Patient Demographics

Parameter Phase 1b Phase 2 Combined

Number of Patients 39[3][6][7] 41[6][7] 80[7][8]

Median Age (years) 76 (Range: 61-92)[9] N/A N/A

Prior Treatment

Taxane-naïve men

who failed at least one

androgen receptor

targeting agent

(abiraterone,

enzalutamide).[9][10]

Taxane-naïve men

who failed at least one

androgen receptor

targeting agent.[4][11]

N/A

| Metastases at Entry (Phase 1b, n=30) | Bone: 8, Lymph Node: 5, Mixed: 5, Soft Tissue: 1[4][9]

| N/A | N/A |

Table 2: Dosing and Safety Profile

Parameter Details

Phase 1b Dosing

Dose escalation from 4.5mg to 81mg.[4]
[10] Initial schedule was 7 days on, 14
days off per 21-day cycle, later expanded
to continuous daily dosing.[4][10]

Maximum Tolerated Dose (MTD)
72mg (Grade 3 diarrhea observed in 3/11 men).

[4][9]

Recommended Phase 2 Dose (RP2D) 63mg daily.[3][4][6][9]

Common Adverse Events (Grade 1-2)
Diarrhea, fatigue, nausea, vomiting, decreased

appetite.[9][12]

Grade ≥3 Adverse Events (at 63mg)
Diarrhea (7.4%), fatigue (5.6%), ALT/AST

elevations (5.6%/3.7%).[6][13]
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| Notable Safety Findings | No clinically significant neurotoxicity or neutropenia observed.[3][6]

[8] |

Table 3: Efficacy Results

Efficacy Endpoint Result

Objective Response Rate (ORR)

20.7% (6/29) in patients with measurable
disease (≥63mg dose).[6][8][13] This
included 1 complete response and 5
partial responses.[6][13]

PSA Declines

29.2% (14/48) of patients had PSA declines

(≥63mg dose).[6][13] In an earlier cohort treated

for ≥4 cycles, 60% (6/10) had PSA declines,

with 40% (4/10) having ≥30% declines and 20%

(2/10) having ≥50% declines.[4][9]

Median Radiographic Progression-Free Survival

(rPFS)

11.4 months for patients who received at least

the 63mg dose.[6][8]

Best Clinical Response (BCR)

37.5% (30/80) in the combined Phase 1b/2

study, defined as objective response or stable

disease for ≥15 weeks.[7] In patients with

measurable disease at entry, the BCR was 59%

(17/29).[7]

| Durability of Response | Durable responses lasting over 2.75 years were observed.[6] |

Experimental Protocols
The following protocols are derived from the methodologies described in the clinical trial

publications.

1. Patient Selection Protocol

Inclusion Criteria:

Male patients with metastatic castration-resistant prostate cancer (mCRPC).
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Evidence of disease progression after treatment with at least one androgen receptor

targeting agent (e.g., abiraterone, enzalutamide).

Phase 2 required patients to be taxane-naïve.[11]

Exclusion Criteria:

Specific exclusion criteria are not detailed in the provided search results but would

typically include factors like severe comorbidities, inadequate organ function, or

concurrent use of other anticancer therapies.

2. Treatment Administration Protocol

Drug Formulation: Sabizabulin hydrochloride administered orally.

Phase 1b Dose Escalation:

A 3+3 dose-escalation design was used, starting at 4.5mg and escalating to 81mg.[2][4]

Initial dosing schedule was 7 days of oral Sabizabulin followed by 14 days off treatment, in

a 21-day cycle.[4][10]

For patients who tolerated the initial cycles, the dosing schedule was expanded to 14 days

on/7 days off, and subsequently to continuous 21 days of daily dosing.[10]

Phase 2 Dosing:

Administer the recommended Phase 2 dose of 63mg of Sabizabulin orally once daily.[4][9]

Treatment is continuous.

3. Safety and Efficacy Monitoring Protocol

Safety Assessment:

Monitor for adverse events (AEs) at each study visit. The most common AEs are

gastrointestinal (diarrhea, nausea) and fatigue.[14]

Grade AEs according to standard criteria (e.g., CTCAE).
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Pay close attention to gastrointestinal tolerability, as diarrhea was the dose-limiting toxicity

at the 72mg dose.[9]

Routine laboratory tests should be conducted, including complete blood counts and liver

function tests. Note that neutropenia was not observed.[6]

Efficacy Assessment:

Measure Prostate-Specific Antigen (PSA) levels at baseline and regularly throughout the

study (e.g., every cycle).

Perform imaging (CT scans and/or bone scans) at baseline and at specified intervals to

assess tumor response according to RECIST 1.1 and Prostate Cancer Working Group 3

(PCWG3) criteria.[6][15]

The primary endpoint for the final analysis was radiographic progression-free survival

(rPFS).[6]
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Patient Screening
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Caption: Workflow for the Phase 1b/2 mCRPC study.
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Application in COVID-19 (Summary of Clinical
Findings)
While the primary focus is the Phase 1b/2 oncology study, it is relevant for drug development

professionals to be aware of Sabizabulin's investigation in COVID-19, which highlights its dual

anti-inflammatory and antiviral properties. A Phase 3 trial in hospitalized patients with moderate

to severe COVID-19 at high risk for ARDS was halted early due to overwhelming efficacy.[8]

Table 4: Key Phase 3 COVID-19 Trial Results (Interim Analysis, n=150)

Endpoint Placebo Group
Sabizabulin
Group

Relative
Reduction

p-value

Mortality Rate

(Day 60)
45.1%[16][17] 20.2%[16][17]

55.2%[8][16]
[17]

0.0042[16]

Days in ICU N/A N/A 43%[16][18] 0.0013[16][18]

Days on

Mechanical

Ventilation

N/A N/A 49%[16][18] 0.0013[16][18]

| Days in Hospital | N/A | N/A | 26%[16][18] | 0.0277[16][18] |

Protocol: Patients were randomized 2:1 to receive either 9mg of oral Sabizabulin or a

placebo daily for up to 21 days, in addition to standard of care.[16][19] The primary endpoint

was all-cause mortality by day 60.[16][17]

These findings underscore the multifaceted mechanism of Sabizabulin, which has potential

applications beyond oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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